N-(2-butyl-2H-tetraazol-5-yl)-N'-(2-thienylcarbonyl)thiourea
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Overview
Description
N-(2-butyl-2H-tetraazol-5-yl)-N'-(2-thienylcarbonyl)thiourea is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-(2-butyl-2H-tetraazol-5-yl)-N'-(2-thienylcarbonyl)thiourea typically involves the condensation of thiophene-2-carboxylic acid with a suitable amine and a tetrazole derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-butyl-2H-tetraazol-5-yl)-N'-(2-thienylcarbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using halogens (e.g., bromine) in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-butyl-2H-tetraazol-5-yl)-N'-(2-thienylcarbonyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(2-butyl-2H-tetraazol-5-yl)-N'-(2-thienylcarbonyl)thiourea involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins in bacteria and fungi, leading to cell death. In cancer research, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby inhibiting tumor growth .
Comparison with Similar Compounds
N-(2-butyl-2H-tetraazol-5-yl)-N'-(2-thienylcarbonyl)thiourea can be compared with other thiophene derivatives, such as:
N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide: This compound has similar antimicrobial properties but differs in its specific molecular interactions and potency.
Benzo[b]thiophene-2-carboxamide derivatives: These compounds have shown STING-agonistic activity, which is relevant in immune response modulation and cancer therapy.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H14N6OS2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H14N6OS2/c1-2-3-6-17-15-10(14-16-17)13-11(19)12-9(18)8-5-4-7-20-8/h4-5,7H,2-3,6H2,1H3,(H2,12,13,15,18,19) |
InChI Key |
YUTQTHCFEOCOMZ-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=CS2 |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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